Sp-8-CPT-cAMPS
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Overview
Description
Sp-8-CPT-Cyclic AMPS (sodium salt) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that potently and selectively activates protein kinase A. This compound is a structural combination of the lipophilic and non-hydrolyzable cAMP analogs 8-CPT-Cyclic AMP and Sp-Cyclic AMPS . It is widely used in scientific research to investigate the effects of cAMP-dependent protein kinase A signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-8-CPT-Cyclic AMPS involves the combination of 8-CPT-Cyclic AMP and Sp-Cyclic AMPS.
Industrial Production Methods
Industrial production methods for Sp-8-CPT-Cyclic AMPS are not widely published. it is likely that the synthesis involves large-scale organic synthesis techniques, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sp-8-CPT-Cyclic AMPS primarily undergoes substitution reactions due to the presence of reactive functional groups such as the 4-chlorophenylthio group and the cyclic phosphorothioate moiety .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Sp-8-CPT-Cyclic AMPS include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed
The major products formed from the reactions of Sp-8-CPT-Cyclic AMPS are typically derivatives with modified functional groups, which can be used to study various biochemical pathways and mechanisms .
Scientific Research Applications
Sp-8-CPT-Cyclic AMPS is extensively used in scientific research across various fields:
Mechanism of Action
Sp-8-CPT-Cyclic AMPS exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses . The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent signaling pathway and downstream effectors such as transcription factors and enzymes .
Comparison with Similar Compounds
Similar Compounds
8-CPT-Cyclic AMP: A lipophilic activator of cyclic adenosine monophosphate-dependent protein kinase and cyclic guanosine monophosphate-dependent protein kinase.
Sp-Cyclic AMPS: A non-hydrolyzable analog of cyclic adenosine monophosphate that selectively activates protein kinase A.
Uniqueness
Sp-8-CPT-Cyclic AMPS is unique due to its structural combination of 8-CPT-Cyclic AMP and Sp-Cyclic AMPS, which enhances its lipophilicity and stability. This makes it a potent and selective activator of protein kinase A, allowing for more precise and effective studies of cyclic adenosine monophosphate-dependent signaling pathways .
Properties
Molecular Formula |
C16H15ClN5O5PS2 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)/t9-,11-,12-,15-,28?/m1/s1 |
InChI Key |
IVNQJYQKSYRLTE-IYKFWPKASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Origin of Product |
United States |
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